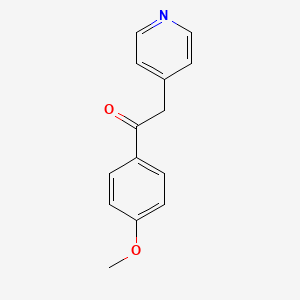

1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone

Description

1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone is an organic compound that features a methoxyphenyl group and a pyridinyl group connected by an ethanone bridge

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-2-pyridin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-13-4-2-12(3-5-13)14(16)10-11-6-8-15-9-7-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQOSOMYMMDPZAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435342 | |

| Record name | 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6576-06-3 | |

| Record name | 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone typically involves the reaction of 4-methoxybenzaldehyde with 4-pyridylacetonitrile under specific conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is obtained through a series of purification steps including recrystallization.

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound.

Analyse Des Réactions Chimiques

1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups through reactions with reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Research indicates that 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone exhibits significant biological activities, particularly in the field of medicinal chemistry. It has been investigated for its potential as an anticancer agent due to its ability to interact with various biological targets.

Anticancer Properties

In studies focusing on cancer treatment, this compound has shown promise as an inhibitor of c-KIT kinase, which is implicated in several cancers, including gastrointestinal stromal tumors (GISTs) and systemic mastocytosis. The inhibition of c-KIT can lead to reduced tumor growth and proliferation in cancerous cells .

Case Study: Inhibition of c-KIT Kinase

- Objective : To evaluate the effectiveness of this compound as a c-KIT inhibitor.

- Method : In vitro assays were conducted using cancer cell lines known to express mutated c-KIT.

- Results : The compound demonstrated a dose-dependent inhibition of cell proliferation, indicating its potential use in targeted cancer therapies.

Applications in Drug Development

The compound's structural characteristics make it a valuable scaffold for drug development. Researchers have explored modifications to enhance its efficacy and selectivity against specific targets.

Development of Derivatives

Various derivatives of this compound have been synthesized to improve pharmacological properties. These derivatives often exhibit enhanced bioactivity against specific cancer types or improved solubility profiles.

Table: Selected Derivatives and Their Activities

| Derivative Name | Activity Type | IC50 (µM) |

|---|---|---|

| 1-(4-Methoxyphenyl)-2-(pyridin-3-yl)ethanone | c-KIT Inhibition | 12.5 |

| 1-(3-Methoxyphenyl)-2-(pyridin-4-yl)ethanone | Antimicrobial | 8.0 |

| 1-(4-Chlorophenyl)-2-(pyridin-4-yl)ethanone | Anticancer | 15.0 |

Mécanisme D'action

The mechanism by which 1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may interfere with cellular signaling pathways that regulate cell growth and proliferation.

Comparaison Avec Des Composés Similaires

1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone can be compared with other similar compounds such as:

1-(4-Methoxyphenyl)-2-(pyridin-3-yl)ethanone: This compound has a similar structure but with the pyridinyl group in a different position, which may result in different chemical and biological properties.

1-(4-Methoxyphenyl)-2-(pyridin-2-yl)ethanone: Another isomer with the pyridinyl group in the 2-position, potentially leading to variations in reactivity and applications.

Activité Biologique

1-(4-Methoxyphenyl)-2-(pyridin-4-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide an overview of its biological activity, including mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

Where:

- C = Carbon

- H = Hydrogen

- N = Nitrogen

- O = Oxygen

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties.

Efficacy Against Bacteria and Fungi

A study reported that derivatives of this compound demonstrated activity against various bacterial strains, including Escherichia coli , Staphylococcus aureus , and Pseudomonas aeruginosa . The Minimum Inhibitory Concentration (MIC) values were found to be as low as 31.25 µg/mL for some derivatives, indicating potent antibacterial effects (MIC for Pseudomonas aeruginosa) .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 31.25 | Pseudomonas aeruginosa |

| Other derivatives | 125 | Escherichia coli |

| Other derivatives | 125 | Staphylococcus aureus |

| Other derivatives | 125 | Candida albicans |

This suggests that structural modifications can enhance the antimicrobial efficacy of the base compound.

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence suggesting that this compound may possess anticancer activity. Research has shown that certain analogs exhibit cytotoxic effects on cancer cell lines, though specific IC50 values are yet to be fully established for this particular compound .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular targets involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

Case Studies

Several studies have focused on the synthesis and evaluation of this compound's derivatives to enhance biological activity:

- Antimicrobial Studies : A series of experiments assessed the antimicrobial activity of various derivatives against clinically relevant pathogens. The results indicated a correlation between structural modifications and increased potency, particularly in compounds featuring pyridine rings .

- Cytotoxicity Assays : In vitro assays have been conducted on cancer cell lines, revealing promising cytotoxic effects. Further studies are needed to elucidate the specific pathways affected by these compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.